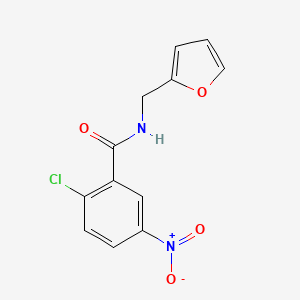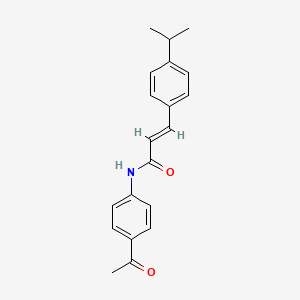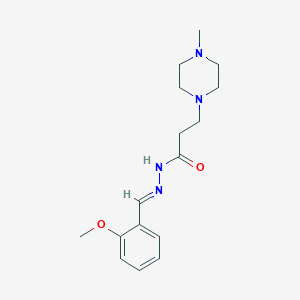
1-(2-fluorobenzoyl)-4-isopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzoyl)-4-isopropylpiperazine is a useful research compound. Its molecular formula is C14H19FN2O and its molecular weight is 250.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.14814140 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Chemical Interactions
1-(2-fluorobenzoyl)-4-isopropylpiperazine, due to its structural similarity with piperazine derivatives, plays a crucial role in the study of chemical interactions and molecular structures. For instance, X-ray diffraction, NMR, and DFT studies of piperazine complexes, such as the interaction between 1,4-dimethylpiperazine mono-betaine and p-hydroxybenzoic acid, reveal intricate details about hydrogen bonding and molecular conformations. These studies are foundational in understanding the chemical behavior and potential applications of compounds like this compound in various fields, including pharmaceuticals and materials science (Dega‐Szafran, Katrusiak, & Szafran, 2006).
Pharmaceutical Research and Development
In pharmaceutical research, piperazine derivatives are extensively studied for their therapeutic potential. For example, the synthesis and evaluation of 4-acyl-1-(4-aminoalkoxyphenyl)-2-ketopiperazines as non-brain-penetrant histamine H3 receptor antagonists highlight the adaptability of piperazine compounds in developing new medications with specific target receptor activity and minimal side effects. This research area provides insights into designing drugs with improved efficacy and safety profiles for treating various conditions, including allergies and central nervous system disorders (Procopiou et al., 2007).
Novel Synthesis Methods
Advancements in the synthesis of piperazine derivatives, such as the development of new protocols for creating 2,5-diketopiperazine derivatives using convertible isocyanides, demonstrate the ongoing innovation in chemical synthesis techniques. These methods enable the production of complex organic molecules with potential applications in drug development and other areas of chemical research. The ability to efficiently synthesize such compounds is crucial for exploring their full potential in various scientific and industrial applications (Ji, Yi, & Cai, 2014).
Fluorescent Probes and Sensors
Piperazine derivatives are also instrumental in developing fluorescent probes for biological and chemical sensing. Research on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid-based sensors showcases the potential of piperazine-related compounds in creating sensitive and selective probes for detecting ions like Fe3+ and changes in pH levels. These applications are particularly relevant in environmental monitoring, biomedical diagnostics, and research, offering tools for precise and real-time analysis of various biological and chemical processes (Zhao et al., 2016).
Antimicrobial and Antitumor Agents
Explorations into the antimicrobial and antitumor properties of piperazine derivatives, including the development of novel compounds with significant activity against specific pathogens or cancer cells, are a testament to their potential in creating new therapies. The synthesis and antimicrobial activity evaluation of compounds like eperezolid-like molecules against Mycobacterium smegmatis highlight the versatility of piperazine derivatives in addressing challenging medical issues such as antibiotic resistance and the need for effective cancer treatments (Yolal et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-fluorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-11(2)16-7-9-17(10-8-16)14(18)12-5-3-4-6-13(12)15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPZQZHHLLBXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B5581436.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5581446.png)
![5-(2-furyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5581453.png)






![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5581492.png)
![5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5581499.png)
![1,3-dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5581503.png)
![3-ethyl-5,5a-dihydro-3H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione](/img/structure/B5581508.png)
